molecular formula C12H12N2 B2982241 2-(7-ethyl-1H-indol-3-yl)acetonitrile CAS No. 1214384-74-3

2-(7-ethyl-1H-indol-3-yl)acetonitrile

Cat. No.: B2982241
CAS No.: 1214384-74-3
M. Wt: 184.242
InChI Key: ISFLKAMEECHDAV-UHFFFAOYSA-N
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Description

2-(7-ethyl-1H-indol-3-yl)acetonitrile is a chemical compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

It is known that the compound’s carbonitrile group is twisted away from the indole plane . This structural feature may influence its interaction with its targets. Furthermore, the compound’s highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) have been studied, revealing that the HOMO is mainly localized on the donor part, whereas the LUMO is spread over the entire molecule . These properties could influence the compound’s interactions with its targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound’s optical, thermal, and electroluminescence properties have been studied, and it has been found to exhibit high fluorescence quantum yield and good thermal stability . These properties could potentially influence its bioavailability.

Result of Action

The compound’s high fluorescence quantum yield suggests that it could be used in applications such as organic light-emitting diodes (oleds) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(7-ethyl-1H-indol-3-yl)acetonitrile. For instance, the compound’s fluorescence quantum yield and thermal stability suggest that it could perform well in various environmental conditions . Additionally, the compound’s Stokes shift has been examined in non-polar and polar solvents, revealing a higher charge transfer character in polar solvents . This suggests that the compound’s action could be influenced by the polarity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-ethyl-1H-indol-3-yl)acetonitrile typically involves the reaction of 7-ethylindole with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃) to facilitate the reaction . The reaction is often carried out in a solvent like toluene or methanol at elevated temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-(7-ethyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, mild temperatures.

    Substitution: Halogens, Lewis acids, solvents like dichloromethane (DCM) or chloroform (CHCl₃).

Major Products Formed:

Properties

IUPAC Name

2-(7-ethyl-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFLKAMEECHDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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